2-phenoxy-N-(quinolin-5-yl)acetamide 2-phenoxy-N-(quinolin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19912350
InChI: InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20)
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

2-phenoxy-N-(quinolin-5-yl)acetamide

CAS No.:

Cat. No.: VC19912350

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

2-phenoxy-N-(quinolin-5-yl)acetamide -

Specification

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 2-phenoxy-N-quinolin-5-ylacetamide
Standard InChI InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20)
Standard InChI Key QWHINLMEDZDRAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3

Introduction

Chemical Identity and Structural Features

2-Phenoxy-N-(quinolin-5-yl)acetamide (IUPAC: N-(quinolin-5-yl)-2-phenoxyacetamide) comprises a quinoline scaffold substituted at the 5-position with an acetamide group bearing a phenoxy moiety. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol. The compound’s planar quinoline nucleus and flexible phenoxy-acetamide side chain enable interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets, such as the transient receptor potential vanilloid 1 (TRPV1) .

Synthetic Methodologies

Intermediate Preparation

The synthesis follows a two-step protocol analogous to 5-aminoquinoline carboxamide derivatives :

  • Acylation of 5-aminoquinoline:

    • Reagents: 5-Aminoquinoline, phenoxyacetyl chloride, triethylamine (base catalyst), dichloromethane (solvent).

    • Conditions: Reaction at 0–5°C for 4–6 hours to minimize side reactions.

    • Mechanism: Nucleophilic acyl substitution, where triethylamine neutralizes HCl byproduct, driving the reaction forward .

  • Purification:

    • Crude product is washed with 1N HCl and aqueous NaHCO₃, followed by recrystallization from ethyl acetate/hexane (yield: 72–78%) .

Table 1: Synthetic Parameters for 2-Phenoxy-N-(quinolin-5-yl)acetamide

ParameterValue
Starting material5-Aminoquinoline
Acylating agentPhenoxyacetyl chloride
SolventDichloromethane
Reaction temperature0–5°C
Yield72–78%
Melting point189–192°C

Analytical Validation

  • IR Spectroscopy: Peaks at 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether) .

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.89 (d, 1H, quinoline-H8), 8.32 (d, 1H, quinoline-H2), 7.72–7.68 (m, 2H, quinoline-H6/H7), 7.45 (t, 2H, phenoxy-H), 7.32 (d, 1H, quinoline-H3), 4.62 (s, 2H, OCH₂CO), 3.56 (s, 1H, NH) .

  • ESI-MS: [M+H]⁺ at m/z 279.1143, consistent with molecular formula .

Pharmacological Activity

TRPV1 Receptor Modulation

In rodent models of acetic acid-induced writhing, structurally analogous 5-aminoquinoline carboxamides demonstrated 52–64% inhibition of nociception at 25 mg/kg (cf. ibuprofen: 58%) . Mechanistic studies suggest TRPV1 antagonism via competitive binding to the capsaicin site, validated by calcium influx assays in TRPV1-expressing HEK293 cells .

Anti-Inflammatory Profiling

Preliminary data from carrageenan-induced paw edema models indicate 38% reduction in inflammation at 50 mg/kg (6-hour post-treatment). The phenoxy group enhances lipophilicity (LogP: 3.2), facilitating membrane penetration and COX-2 inhibition .

Table 2: In Vivo Activity of 2-Phenoxy-N-(quinolin-5-yl)acetamide Analogues

ModelDose (mg/kg)Efficacy (%)Reference
Acetic acid writhing2558
Carrageenan edema5038
Hot plate latency5029

Computational Drug Likeness

  • Lipinski’s Rule: Molecular weight <500 (278.31), H-bond donors ≤5 (2), H-bond acceptors ≤10 (4).

  • ADMET Prediction:

    • Absorption: Caco-2 permeability: 6.7 × 10⁻⁶ cm/s (high).

    • Metabolism: CYP3A4 substrate (probable).

    • Half-life: 4.2 hours (rat) .

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